Cas no 85604-06-4 (5-(Benzyloxy)-2-bromobenzaldehyde)

5-(Benzyloxy)-2-bromobenzaldehyde structure
85604-06-4 structure
Product Name:5-(Benzyloxy)-2-bromobenzaldehyde
N.o CAS:85604-06-4
MF:C14H11BrO2
MW:291.139943361282
MDL:MFCD03425931
CID:663956
PubChem ID:10870024
Update Time:2025-07-29

5-(Benzyloxy)-2-bromobenzaldehyde Propriedades químicas e físicas

Nomes e Identificadores

    • 5-(Benzyloxy)-2-bromobenzaldehyde
    • 2-bromo-5-phenylmethoxybenzaldehyde
    • 5-Bezyloxy-2-bromobenzaldehyde
    • Benzaldehyde, 2-bromo-5-(phenylmethoxy)-
    • 5-BENZYLOXY-2-BROMOBENZALDEHYDE
    • 5-benzyloxy-2-bromo-benzaldehyde
    • NUBOCIQJROMWLP-UHFFFAOYSA-N
    • 2-Bromo-5-(benzyloxy)benzaldehyde
    • Z0899
    • ST24044214
    • Z1460319982
    • 2-Bromo-5-(phenylmethoxy)benzaldehyde (ACI)
    • 85604-06-4
    • DTXSID90446579
    • AKOS005067663
    • EN300-1184386
    • MFCD03425931
    • SCHEMBL1588758
    • SY103025
    • AS-19893
    • DA-02218
    • MDL: MFCD03425931
    • Inchi: 1S/C14H11BrO2/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2
    • Chave InChI: NUBOCIQJROMWLP-UHFFFAOYSA-N
    • SMILES: O=CC1C(Br)=CC=C(OCC2C=CC=CC=2)C=1

Propriedades Computadas

  • Massa Exacta: 289.99424g/mol
  • Massa monoisotópica: 289.99424g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 17
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 238
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 26.3
  • XLogP3: 3.5

Propriedades Experimentais

  • Ponto de Fusão: 46-48°C

5-(Benzyloxy)-2-bromobenzaldehyde Informações de segurança

5-(Benzyloxy)-2-bromobenzaldehyde Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HG160-100mg
5-(Benzyloxy)-2-bromobenzaldehyde
85604-06-4 97%
100mg
104CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HG160-250mg
5-(Benzyloxy)-2-bromobenzaldehyde
85604-06-4 97%
250mg
206CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HG160-1g
5-(Benzyloxy)-2-bromobenzaldehyde
85604-06-4 97%
1g
414.0CNY 2021-07-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HG160-5g
5-(Benzyloxy)-2-bromobenzaldehyde
85604-06-4 97%
5g
1344.0CNY 2021-07-13
Chemenu
CM185828-5g
5-(Benzyloxy)-2-bromobenzaldehyde
85604-06-4 95+%
5g
$171 2021-06-16
Chemenu
CM185828-10g
5-(Benzyloxy)-2-bromobenzaldehyde
85604-06-4 95+%
10g
$262 2021-06-16
Chemenu
CM185828-25g
5-(Benzyloxy)-2-bromobenzaldehyde
85604-06-4 95+%
25g
$509 2021-06-16
TRC
B280085-100mg
5-(Benzyloxy)-2-bromobenzaldehyde
85604-06-4
100mg
$ 64.00 2023-04-18
TRC
B280085-250mg
5-(Benzyloxy)-2-bromobenzaldehyde
85604-06-4
250mg
$ 75.00 2023-04-18
TRC
B280085-500mg
5-(Benzyloxy)-2-bromobenzaldehyde
85604-06-4
500mg
$ 110.00 2023-04-18

5-(Benzyloxy)-2-bromobenzaldehyde Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, 80 °C
Referência
Total Synthesis of Bulbophylol-B
Lin, Jinshun; et al, Journal of Natural Products, 2008, 71(11), 1938-1941

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium acetate ,  Bromine Solvents: Dichloromethane ;  45 min, cooled; 5 h; 0 °C
Referência
Total Synthesis of (+)-Korupensamine B via an Atropselective Intermolecular Biaryl Coupling
Huang, Shenlin; et al, Journal of the American Chemical Society, 2010, 132(40), 14021-14023

Método de produção 3

Condições de reacção
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ;  15 min, 25 °C; 2 h, 25 °C
1.2 Reagents: Water Solvents: Dichloromethane
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, 80 °C
Referência
Total Synthesis of Bulbophylol-B
Lin, Jinshun; et al, Journal of Natural Products, 2008, 71(11), 1938-1941

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt
1.2 Reagents: Water ;  rt
Referência
1,4-Palladium Shift/C(sp3)-H Activation Strategy for the Remote Construction of Five-Membered Rings
Rocaboy, Ronan; et al, Organic Letters, 2019, 21(5), 1434-1437

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, rt
Referência
Identification of vimentin binding to the derivative of saurolactam with antiresorptive activity by using its chemical affinity probe
Kim, Myung Hee; et al, Bulletin of the Korean Chemical Society, 2010, 31(7), 2047-2050

Método de produção 6

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Toluene ;  7 - 48 h, 80 °C; 80 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Simple, Copper(I)-Catalyzed Oxidation of Benzylic/Allylic Alcohols to Carbonyl Compounds: Synthesis of Functionalized Cinnamates in One Pot
Reddy, Alavala Gopi Krishna; et al, Synthetic Communications, 2014, 44(14), 2076-2087

Método de produção 7

Condições de reacção
1.1 Reagents: Bromine Solvents: Chloroform
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran
1.3 Solvents: Dimethylformamide ,  Tetrahydrofuran
Referência
Molecular Clefts. 4. An Approach to Structural Analogs of Echinomycin: Synthesis of a New Class of Synthetic Molecular Tweezers
Harmata, Michael; et al, Journal of the American Chemical Society, 1994, 116(18), 8392-3

Método de produção 8

Condições de reacção
1.1 Reagents: Bromine Solvents: Dichloromethane ;  18 h, rt
1.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  4 h, rt
Referência
High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes
Newman, Hector; et al, Journal of Medicinal Chemistry, 2021, 64(15), 11379-11394

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: 18-Crown-6 Solvents: Acetone ;  overnight, rt
2.1 Reagents: Sodium acetate ,  Bromine Solvents: Dichloromethane ;  45 min, cooled; 5 h; 0 °C
Referência
Total Synthesis of (+)-Korupensamine B via an Atropselective Intermolecular Biaryl Coupling
Huang, Shenlin; et al, Journal of the American Chemical Society, 2010, 132(40), 14021-14023

Método de produção 10

Condições de reacção
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  3 h, 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Potassium carbonate
Referência
Binding and Preliminary Evaluation of 5-Hydroxy- and 10-Hydroxy-2,3,12,12a-tetrahydro-1H-[1]benzoxepino[2,3,4-ij]isoquinolines as Dopamine Receptor Ligands
Claudi, Francesco; et al, Journal of Medicinal Chemistry, 2000, 43(4), 599-608

5-(Benzyloxy)-2-bromobenzaldehyde Raw materials

5-(Benzyloxy)-2-bromobenzaldehyde Preparation Products

Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Senfeida Chemical Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Wuhan Comings Biotechnology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shaanxi pure crystal photoelectric technology co. LTD